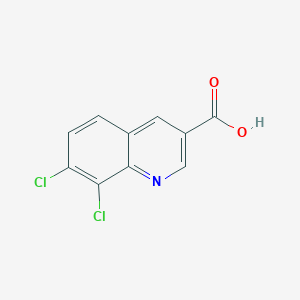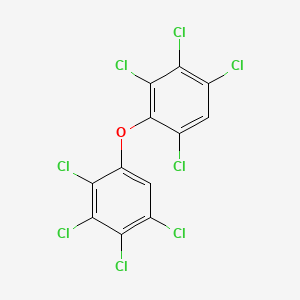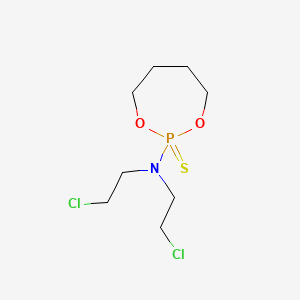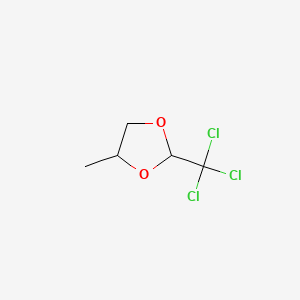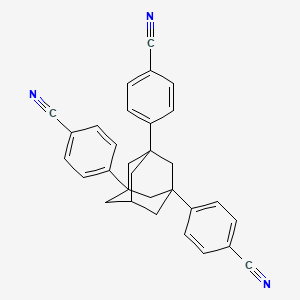
Ketone, hydroxymethyl 3-benzyl-2-indolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological and clinical applications, making them a crucial scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ketone, hydroxymethyl 3-benzyl-2-indolyl-, often involves the Fischer indole synthesis. This method typically uses aryl hydrazines and ketones as starting materials. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence can be employed to rapidly synthesize 1,2,3-trisubstituted indoles . The reaction conditions usually involve heating the reactants in the presence of a catalyst, such as a Lewis acid, under mild conditions .
Industrial Production Methods
Industrial production of indole derivatives often utilizes environmentally benign solvents like water. Various methodologies have been developed to synthesize indole and its derivatives in water, using different catalysts ranging from p-block elements to transition metals .
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, hydroxymethyl 3-benzyl-2-indolyl- undergoes several types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenylhydrazine, aldehydes, and ketones. The reactions are often carried out under mild conditions with catalysts like Lewis acids .
Major Products Formed
The major products formed from these reactions include bis(indolyl)methanes and other indole-fused polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
Ketone, hydroxymethyl 3-benzyl-2-indolyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ketone, hydroxymethyl 3-benzyl-2-indolyl- involves its interaction with molecular targets and pathways in the body. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter derived from indole.
Melatonin: A hormone that regulates sleep-wake cycles.
Uniqueness
Ketone, hydroxymethyl 3-benzyl-2-indolyl- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
101831-60-1 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-(3-benzyl-1H-indol-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H15NO2/c19-11-16(20)17-14(10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)18-17/h1-9,18-19H,10-11H2 |
InChI-Schlüssel |
MTKAVWYAZVKRCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(NC3=CC=CC=C32)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


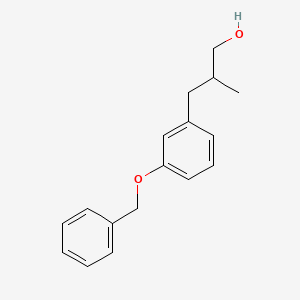
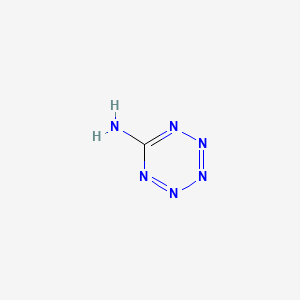
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
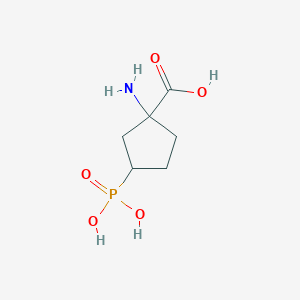



![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)

